molecular formula C20H18N2O5S B11093899 (5Z)-5-(2,3-dimethoxybenzylidene)-1-(3-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5Z)-5-(2,3-dimethoxybenzylidene)-1-(3-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11093899
M. Wt: 398.4 g/mol
InChI Key: ZGVUEIAVJDBQGM-GDNBJRDFSA-N
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Description

5-[(Z)-1-(2,3-Dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H)-pyrimidinedione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes methoxy and thioxo groups attached to a pyrimidinedione core. Its distinct chemical properties make it a subject of interest in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(2,3-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H)-pyrimidinedione typically involves the reaction of 2,3-dimethoxybenzaldehyde with 3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of glacial acetic acid as a catalyst and a controlled temperature environment to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1-(2,3-Dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H)-pyrimidinedione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can result in the replacement of methoxy groups with other functional groups.

Scientific Research Applications

5-[(Z)-1-(2,3-Dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H)-pyrimidinedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(2,3-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H)-pyrimidinedione involves its interaction with molecular targets such as enzymes and proteins. The compound’s thioxo group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Z)-1-(2,3-Dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H)-pyrimidinedione is unique due to its specific combination of methoxy and thioxo groups attached to a pyrimidinedione core

Properties

Molecular Formula

C20H18N2O5S

Molecular Weight

398.4 g/mol

IUPAC Name

(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C20H18N2O5S/c1-25-14-8-5-7-13(11-14)22-19(24)15(18(23)21-20(22)28)10-12-6-4-9-16(26-2)17(12)27-3/h4-11H,1-3H3,(H,21,23,28)/b15-10-

InChI Key

ZGVUEIAVJDBQGM-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=O)/C(=C\C3=C(C(=CC=C3)OC)OC)/C(=O)NC2=S

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CC3=C(C(=CC=C3)OC)OC)C(=O)NC2=S

Origin of Product

United States

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